molecular formula C6H2Br2I2 B1312432 1,4-Dibromo-2,5-diiodobenzene CAS No. 63262-06-6

1,4-Dibromo-2,5-diiodobenzene

Cat. No.: B1312432
CAS No.: 63262-06-6
M. Wt: 487.7 g/mol
InChI Key: IVKPEQAIHJWGGT-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diiodobenzene: is an organic compound with the molecular formula C6H2Br2I2 . It is a halogenated benzene derivative, where the benzene ring is substituted with two bromine atoms at the 1 and 4 positions and two iodine atoms at the 2 and 5 positions. This compound is a white to almost white crystalline solid and is sensitive to light .

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2,5-diiodobenzene plays a role in biochemical reactions as a synthetic intermediate. It is used in the synthesis of benzo[1,2-b:4,5-b’']dithiophene, which is a reagent in the synthesis of high-crystalline medium-band-gap polymers used for organic photovoltaic cells . The compound interacts with enzymes and proteins involved in these synthetic pathways, although specific interactions with biomolecules in biological systems are not well-documented. The nature of these interactions is primarily based on the compound’s ability to participate in halogen bonding and other non-covalent interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade under prolonged exposure to light and heat

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 1,4-dibromo-2,5-diiodobenzene typically begins with 1,4-dibromobenzene.

    Nitration: The first step involves the nitration of 1,4-dibromobenzene to form 2,5-dibromonitrobenzene.

    Reduction: The nitro group is then reduced to form 2,5-dibromoaniline.

    Iodination: The aniline derivative undergoes iodination to form 2,5-dibromo-4-iodoaniline.

    Diazotization-Iodination: Finally, the diazotization of the aniline group followed by iodination yields this compound.

Industrial Production Methods:

The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The process includes the use of concentrated sulfuric acid and iodine, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Dehalogenation: Organometallic intermediates and polyphenylene chains.

    Substitution: Various substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

1,4-Dibromo-2,5-diiodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for a diverse range of chemical reactions and applications. The combination of these halogens provides unique reactivity patterns that are not observed in compounds with only one type of halogen .

Properties

IUPAC Name

1,4-dibromo-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKPEQAIHJWGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456011
Record name 1,4-Dibromo-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63262-06-6
Record name 1,4-Dibromo-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,5-diiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 1 L three-necked flask fitted with a mechanical stirrer were added 16.7 g (73.0 mmol) of periodic acid and 525 ml of sulfuric acid. After periodic acid was dissolved, 36.4 g (219 mmol) of potassium iodide was added portionwise. The content was cooled to a temperature of −30° C. and 34.5 g (146 mmol) of 1,4-dibromobenzene was added over a period of 5 minutes. The resulting mixture was stirred at −30 to −20° C. for 36 hours. After the reaction mixture was poured into ice (2 kg), the whole was filtrated and a solid was taken out. The solid was dissolved in chloroform, the solution was washed with a 5% aqueous sodium hydroxide solution and water, and the organic phase was dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was recrystallized from chloroform to obtain white crystals of 1,4-dibromo-2,5-diiodobenzene (36.0 g, yield 50%).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4-Dibromo-2,5-diiodobenzene interact with metal ions to form nanostructures?

A1: Research shows that this compound can undergo dehalogenation in the presence of metal ions. [] This dehalogenation allows the molecule to covalently bond with the metal ions, forming organized organometallic networks on surfaces like highly oriented pyrolytic graphite (HOPG). [] The specific shape and size of the resulting nanostructures are influenced by both the concentration of this compound and the valence state of the metal ions used. []

Q2: What role does halogen bonding play in the self-assembly of this compound?

A2: Before interacting with metal ions, this compound molecules can initially self-assemble into nanostructures through halogen bonding. [] This suggests that the halogen atoms (bromine and iodine) in the molecule can participate in non-covalent interactions that contribute to its initial organization on a surface. Further research may elucidate the specific types of halogen bonds formed and their influence on the subsequent interaction with metal ions.

  1. Organometallic Nanostructures of this compound by Metal Ions Construction on Hopg Surface.

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